

environmental fate of 1-Methoxy-2-methylbutane

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Compound of Interest

Compound Name: **1-Methoxy-2-methylbutane**

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An In-Depth Technical Guide to the Environmental Fate of **1-Methoxy-2-methylbutane**

Introduction

1-Methoxy-2-methylbutane (CAS No: 62016-48-2) is an aliphatic ether with the molecular formula C₆H₁₄O.[1][2][3] Structurally, it consists of a butane chain with a methoxy group attached to the first carbon and a methyl group at the second position. It is an isomer of the more extensively studied fuel oxygenate, tert-Amyl Methyl Ether (TAME), which is also known as 2-Methoxy-2-methylbutane (CAS No: 994-05-8).[4][5] Due to the limited availability of specific environmental fate data for **1-Methoxy-2-methylbutane**, this guide will leverage data from its structural isomer, TAME, as a surrogate to predict its environmental behavior. This approach is scientifically justified by their identical molecular formula and weight, and similar functional groups, which largely govern physicochemical properties and degradation potential.

Understanding the environmental fate of chemical compounds is a cornerstone of modern chemical safety and risk assessment.[6][7] It informs regulatory decisions and ensures that substances are used in a manner that minimizes harm to ecosystems and human health.[8] This guide provides a detailed analysis of the expected environmental distribution, degradation, mobility, and bioaccumulation potential of **1-Methoxy-2-methylbutane** for an audience of researchers, scientists, and drug development professionals.

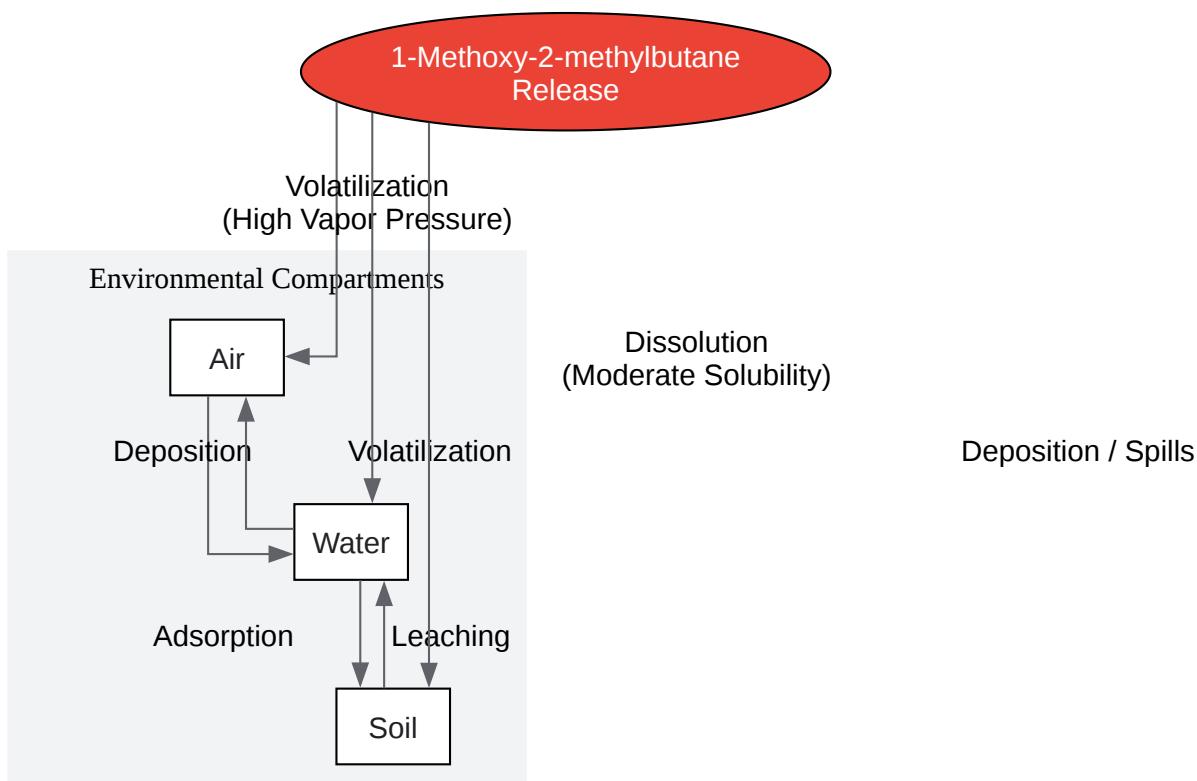
Physicochemical Properties and Environmental Distribution

A substance's journey through the environment is dictated by its intrinsic physical and chemical properties.^[9] Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) determine whether a chemical is likely to be found in the air, water, or soil. The available data for **1-Methoxy-2-methylbutane** and its isomer TAME are summarized below.

Table 1: Physicochemical Properties of **1-Methoxy-2-methylbutane** and TAME

Property	1-Methoxy-2-methylbutane	tert-Amyl Methyl Ether (TAME)	Reference(s)
CAS Number	62016-48-2	994-05-8	[2][5]
Molecular Formula	C ₆ H ₁₄ O	C ₆ H ₁₄ O	[1][5]
Molecular Weight	102.17 g/mol	102.17 g/mol	[1][5]
Boiling Point	Not specified	85 - 86 °C	[4]
Vapor Pressure	Not specified	75 - 90 mm Hg @ 20-25 °C	[4][10]
Water Solubility	Not specified	1.1 - 2.64 g/100 mL	[4][10][11]
Log Kow	1.8 (Predicted)	1.6 - 1.92	[4][10][11][12]

Based on the properties of TAME, **1-Methoxy-2-methylbutane** is expected to be a volatile liquid.^[4] Its relatively high vapor pressure suggests that volatilization from water and soil surfaces will be a significant environmental transport process. The moderate water solubility indicates it can dissolve in water, creating a potential for contamination of aquatic systems. The Log Kow, a measure of a chemical's lipophilicity, is below 3, suggesting a low potential for bioaccumulation.



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Caption: Environmental partitioning of **1-Methoxy-2-methylbutane**.

Abiotic Degradation: The Role of Light and Water

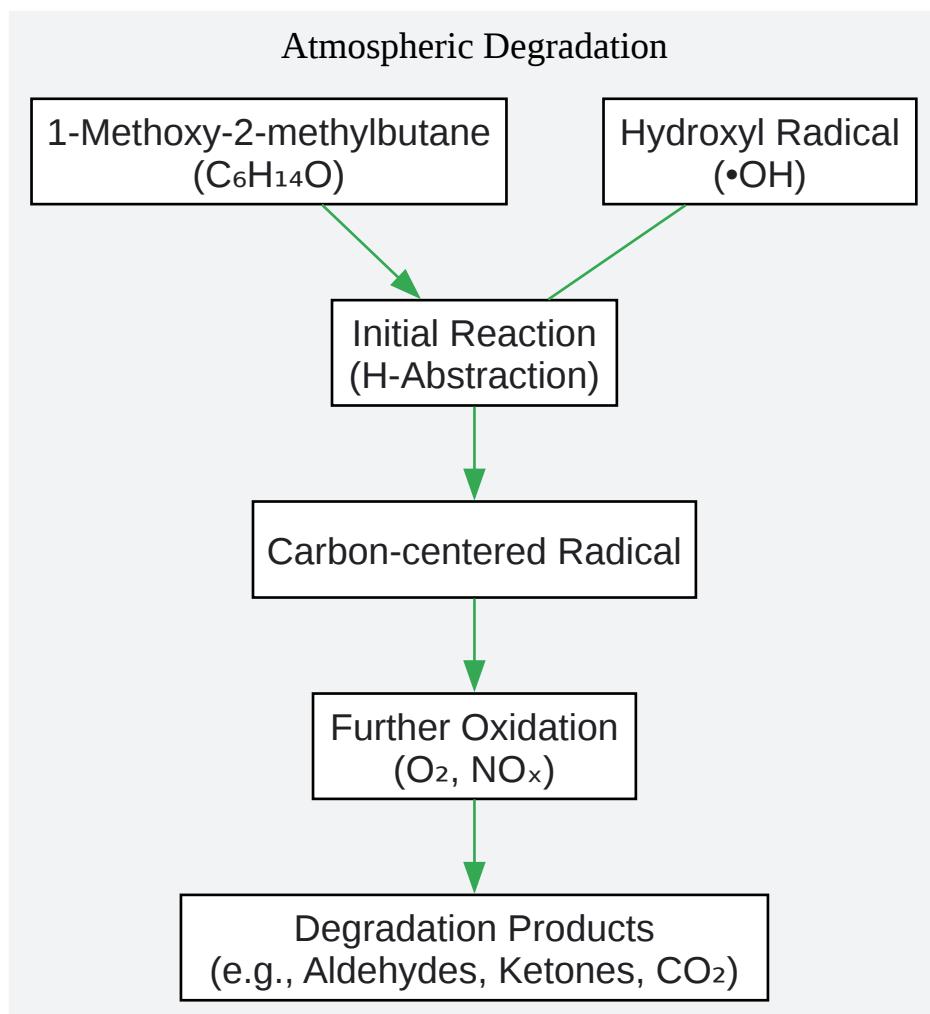
Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through hydrolysis and photolysis.[13]

Hydrolysis

The core structure of **1-Methoxy-2-methylbutane** features a chemically stable ether linkage (-C-O-C-). Ethers are generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH ranges of 5-9 and ambient temperatures).[10][13] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic environments.

Atmospheric Photolysis

While direct photolysis from sunlight is unlikely due to the absence of chromophores that absorb light at wavelengths greater than 290 nm, indirect photolysis is a probable degradation route in the atmosphere.[14] Volatilized **1-Methoxy-2-methylbutane** will react with photochemically-produced hydroxyl radicals ($\bullet\text{OH}$). For similar ethers like 1-methoxy-2-propanol, this reaction is rapid, with an estimated atmospheric half-life of about 21 hours.[14] A similar rapid degradation can be anticipated for **1-Methoxy-2-methylbutane** in the atmosphere. The reaction proceeds via hydrogen abstraction from the alkane chain, initiating a cascade of oxidation reactions.



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Caption: Postulated atmospheric degradation pathway.

Biotic Degradation: Microbial Metabolism

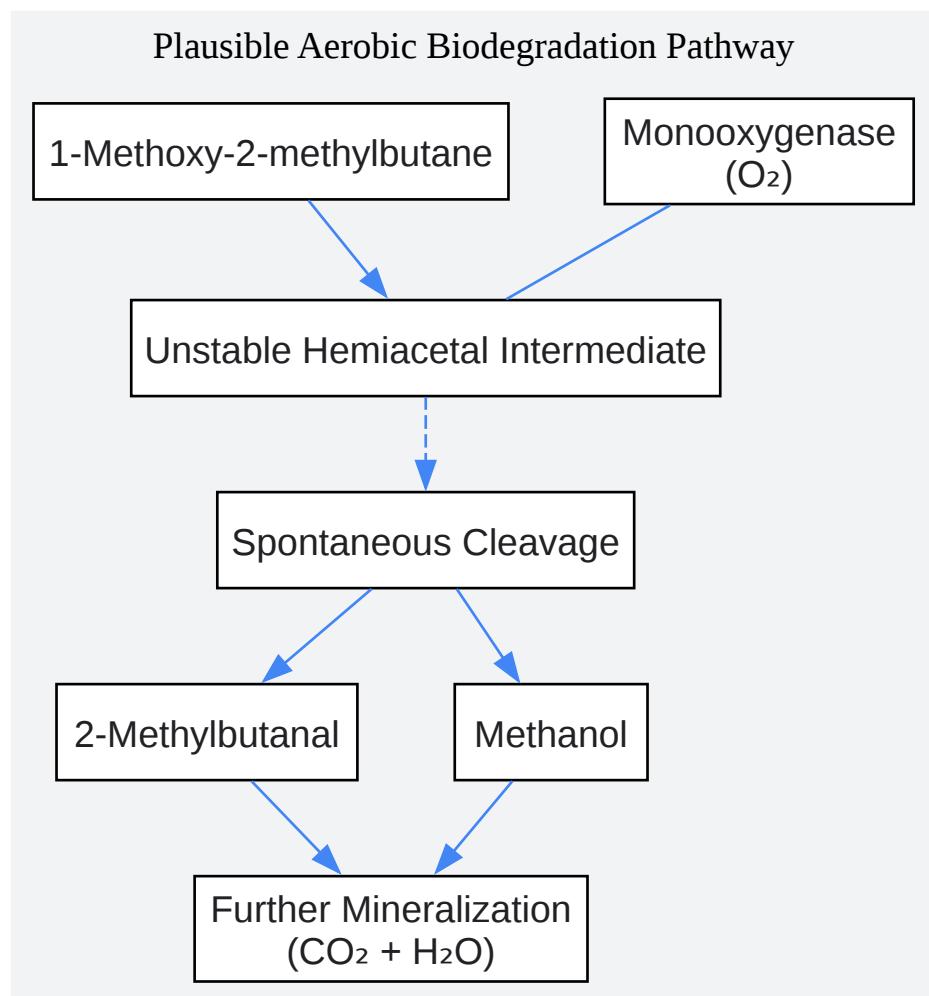
Biodegradation is the breakdown of organic matter by microorganisms and is a crucial process for eliminating contaminants from the environment.[\[13\]](#)

Ready Biodegradability

Data for TAME indicates that it is not readily biodegradable.[\[4\]](#)[\[10\]](#) "Ready biodegradability" is a stringent classification determined by standardized screening tests (e.g., OECD 301 series) that expose the chemical to a low concentration of microorganisms over a 28-day period. A failure to meet the "readily biodegradable" threshold does not mean the substance will never degrade, but suggests that degradation in the environment may be slow or require specific conditions, such as adaptation of microbial communities.[\[8\]](#)

Potential Metabolic Pathways

The microbial degradation of ethers that are not readily biodegradable often occurs via cometabolism, where the breakdown is facilitated by enzymes produced by microbes to metabolize other substrates.[\[15\]](#) The initial step in the aerobic biodegradation of aliphatic ethers typically involves an attack by monooxygenase or dioxygenase enzymes. This enzymatic action hydroxylates the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal. This intermediate then spontaneously cleaves to form an aldehyde and an alcohol. For **1-Methoxy-2-methylbutane**, this would likely yield 2-methylbutanal and methanol, which are then further metabolized by common microbial pathways.



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Caption: Plausible aerobic biodegradation pathway.

Environmental Mobility and Transport

The movement of a chemical through the environment determines its potential to reach sensitive receptors, such as groundwater aquifers.[16]

Soil Mobility

A chemical's mobility in soil is inversely related to its tendency to adsorb to soil organic matter. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). While an experimental Koc for **1-Methoxy-2-methylbutane** is not available, it can be estimated from its Log Kow. The Log Koc for TAME is reported as 1.36, which is considered low.[10] This value

suggests very weak adsorption to soil particles. Consequently, **1-Methoxy-2-methylbutane** is expected to have high mobility in soil and is not likely to be retained in the upper soil layers.[17]

Potential for Groundwater Contamination

The combination of moderate water solubility, high soil mobility, and potential persistence (i.e., not readily biodegradable) indicates that **1-Methoxy-2-methylbutane** poses a risk of leaching through the soil profile and contaminating groundwater.[11][18] This is a significant concern for fuel ethers like MTBE and TAME, and the same concern would apply to this isomer.

Bioaccumulation Potential

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment and accumulate in its tissues at concentrations higher than the surrounding medium. The potential for a chemical to bioaccumulate is often predicted using its Log Kow value.

The Log Kow for TAME is approximately 1.6 to 1.92.[4][10][19] This value is well below the regulatory threshold of concern for bioaccumulation, which is typically a Log Kow of 4 or higher. Furthermore, the Bioconcentration Factor (BCF) for TAME has been determined to be 5, which is very low.[10] Based on this strong evidence from its close isomer, **1-Methoxy-2-methylbutane** is not expected to bioaccumulate in aquatic organisms.

Standard Experimental Protocols

To experimentally verify the predicted environmental fate of **1-Methoxy-2-methylbutane**, standardized test protocols developed by organizations like the Organisation for Economic Co-operation and Development (OECD) should be employed.

Protocol: Ready Biodegradability – OECD 301D Closed Bottle Test

Objective: To determine if the test substance is "readily biodegradable" under aerobic aqueous conditions.

Methodology:

- Preparation: A defined concentration of the test substance (typically 2-10 mg/L) is added to a mineral medium inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
- Incubation: The solution is dispensed into sealed, completely filled glass bottles, ensuring no headspace. A series of control bottles (inoculum only) and reference bottles (with a readily biodegradable substance like sodium benzoate) are prepared concurrently.
- Analysis: The bottles are incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days. The dissolved oxygen concentration is measured in each bottle at the beginning and end of the test period.
- Calculation: The amount of oxygen consumed by the microbial population to degrade the test substance is calculated by subtracting the oxygen depletion in the control bottles from that in the test bottles. This value is expressed as a percentage of the theoretical oxygen demand (ThOD).
- Interpretation: The substance is considered readily biodegradable if it reaches a degradation level of $\geq 60\%$ ThOD within the 28-day period and within a "10-day window" after the onset of degradation.

Caption: Experimental workflow for OECD 301D.

Protocol: Soil Adsorption/Desorption – OECD 121 Estimation by HPLC

Objective: To estimate the soil organic carbon-water partition coefficient (Koc) using high-performance liquid chromatography (HPLC).

Methodology:

- Principle: The method correlates the retention time (tR) of the test substance on a stationary HPLC column (packed with a solid phase coated with organic material, like C18) with the known Log Koc values of a series of reference substances.
- Calibration: A set of reference compounds with a range of known Log Koc values is injected into the HPLC system. A calibration graph is created by plotting the logarithm of the capacity

factor ($\log k$) against the corresponding $\log K_{oc}$. The capacity factor is calculated as $k = (tR - t_0) / t_0$, where t_0 is the dead time of the column.

- Analysis: The test substance, **1-Methoxy-2-methylbutane**, is injected into the same HPLC system under identical conditions. Its retention time (tR) is measured.
- Calculation: The capacity factor (k) for **1-Methoxy-2-methylbutane** is calculated. Using the calibration graph, the corresponding $\log K_{oc}$ value is determined.
- Interpretation: The K_{oc} value provides a quantitative measure of the substance's partitioning behavior between soil/sediment and water, which is critical for assessing its environmental mobility.

Conclusion

This technical guide synthesizes available data to build a comprehensive profile of the environmental fate of **1-Methoxy-2-methylbutane**. Based on its physicochemical properties and extensive data from its isomer, TAME, the following conclusions can be drawn:

- Environmental Distribution: The compound is volatile and will partition significantly to the atmosphere, while its moderate water solubility allows for distribution in aquatic systems.
- Degradation: It is expected to be abiotically stable in water (resistant to hydrolysis) but will likely undergo rapid degradation in the atmosphere via reaction with hydroxyl radicals. It is not expected to be readily biodegradable, suggesting potential persistence in soil and water.
- Mobility: Due to its low predicted K_{oc} value, it is expected to have high mobility in soil, posing a potential risk for groundwater contamination through leaching.
- Bioaccumulation: The low $\log K_{ow}$ value indicates that **1-Methoxy-2-methylbutane** has a very low potential to bioaccumulate in the food chain.

While these predictions provide a robust framework for an initial risk assessment, it is imperative for researchers and industry professionals to generate specific experimental data for **1-Methoxy-2-methylbutane** to confirm these findings and refine environmental exposure models.

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